molecular formula C21H28ClNO2 B5027254 3,3-diethyl-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

3,3-diethyl-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No. B5027254
M. Wt: 361.9 g/mol
InChI Key: GTXBJOCWAKSVKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3,3-diethyl-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride” is a complex organic molecule. It has a molecular formula of C21H25NO2 . This compound is available from suppliers for scientific research needs .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For example, the Pictet–Spengler condensation was carried out in formic acid. After that, formaldehyde was added to this mixture and the reaction continued . Another synthetic route involved the Liebeskind–Srogl palladium-catalyzed carbon–carbon cross-coupling protocol . The yields differed from 44–92% and enantioselectivity was up to 76% e.e., depending on the type of oxazoline used .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string CCC1(CC)Cc2cc(OC)c(OC)cc2C(=N1)c1ccccc1 . This string represents the connectivity and orientation of the atoms in the molecule.


Physical And Chemical Properties Analysis

This compound is a solid . Its solubility in DMSO is unknown . The molecular weight of this compound is 323.436 .

Future Directions

The future directions for this compound could involve further exploration of its synthesis, chemical reactions, and potential biological activities. This compound could also be used as a starting material for the synthesis of more complex isoquinolines .

properties

IUPAC Name

3,3-diethyl-6,7-dimethoxy-1-phenyl-2,4-dihydro-1H-isoquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO2.ClH/c1-5-21(6-2)14-16-12-18(23-3)19(24-4)13-17(16)20(22-21)15-10-8-7-9-11-15;/h7-13,20,22H,5-6,14H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTXBJOCWAKSVKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC2=CC(=C(C=C2C(N1)C3=CC=CC=C3)OC)OC)CC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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